2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide typically involves the reaction of 2-mercaptobenzoxazole with N-cyclohexylpropanamide under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the thiol group of 2-mercaptobenzoxazole, followed by nucleophilic substitution with N-cyclohexylpropanamide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the benzoxazole ring can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid: Another benzoxazole derivative with similar structural features but different functional groups.
2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: A related compound with a different amine group.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide is unique due to its specific combination of the benzoxazole ring and the cyclohexylpropanamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11(15(19)17-12-7-3-2-4-8-12)21-16-18-13-9-5-6-10-14(13)20-16/h5-6,9-12H,2-4,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSKIEIALQSLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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